molecular formula C9H20Br2N2O2S B12973045 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide

5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide

Cat. No.: B12973045
M. Wt: 380.14 g/mol
InChI Key: UPDBWTRVCLZXJH-KVMRPWFXSA-N
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Description

5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide: is a complex organic compound that features a thiophene ring with two amino groups and a pentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.

    Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Attachment of the Pentanoic Acid Side Chain: This can be achieved through a series of reactions, including esterification and subsequent hydrolysis to yield the carboxylic acid.

    Formation of the Dihydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino groups or the carboxylic acid, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amino groups and carboxylic acid functionality make it a versatile molecule for probing enzyme interactions and cellular processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino groups and carboxylic acid functionality allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity or the inhibition of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)butanoic acid
  • 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)hexanoic acid
  • 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide stands out due to its specific chain length and the presence of the dihydrobromide salt. These features can influence its solubility, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C9H20Br2N2O2S

Molecular Weight

380.14 g/mol

IUPAC Name

5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;dihydrobromide

InChI

InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H/t6-,7-,9-;;/m1../s1

InChI Key

UPDBWTRVCLZXJH-KVMRPWFXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br.Br

Canonical SMILES

C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br

Origin of Product

United States

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